molecular formula C12H13ClN2O2 B3208258 (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049734-84-0

(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B3208258
CAS No.: 1049734-84-0
M. Wt: 252.69 g/mol
InChI Key: BCADHKOUMFUPGN-VZXYPILPSA-N
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Description

(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidine ring, a cyanophenyl group, and a carboxylic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl compound.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Key steps include:

    Catalytic Hydrogenation: To ensure high enantiomeric purity, catalytic hydrogenation using chiral catalysts can be employed.

    Automated Synthesis: Automated synthesis platforms can be used to streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the cyanophenyl group with other functional groups, depending on the nucleophile used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Cyanide ions, halides, amines.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidone: A simpler analog with a pyrrolidine ring but lacking the cyanophenyl and carboxylic acid groups.

    N-Methylpyrrolidone: Similar in structure but with a methyl group instead of the cyanophenyl group.

Uniqueness

(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c13-5-8-3-1-2-4-9(8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCADHKOUMFUPGN-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049734-84-0
Record name 3-Pyrrolidinecarboxylic acid, 4-(2-cyanophenyl)-, hydrochloride (1:1), (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049734-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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